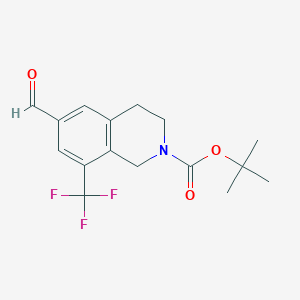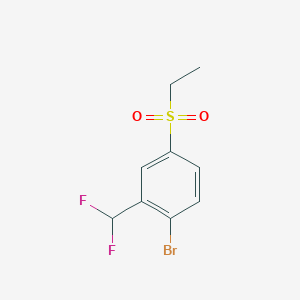
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is a versatile organic compound characterized by its bromine, difluoromethyl, and ethylsulfonyl functional groups. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene can be synthesized through several methods, including:
Halogenation: Bromination of 2-(difluoromethyl)-4-(ethylsulfonyl)benzene using bromine (Br2) in the presence of a suitable catalyst.
Sulfonylation: Introduction of the ethylsulfonyl group to 1-bromo-2-(difluoromethyl)benzene using ethanesulfonyl chloride (C2H5SO2Cl) under controlled conditions.
Industrial Production Methods: In an industrial setting, large-scale synthesis may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also considered.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Reduction of the bromine atom to form the corresponding hydrocarbon.
Substitution: Replacement of the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Various nucleophiles such as sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: 1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzoic acid.
Reduction: 1-ethylsulfonyl-2-(difluoromethyl)benzene.
Substitution: 1-azido-2-(difluoromethyl)-4-(ethylsulfonyl)benzene.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is utilized in various scientific research fields:
Chemistry: As a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studying the effects of halogenated compounds on biological systems and their potential as bioactive molecules.
Medicine: Investigating its potential as a therapeutic agent or intermediate in drug synthesis.
Industry: Employed in the production of advanced materials and polymers.
Wirkmechanismus
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, its bromine atom can participate in electrophilic aromatic substitution reactions, while the difluoromethyl group can influence the electronic properties of the molecule. The exact mechanism depends on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-(difluoromethyl)-4-(ethylsulfonyl)benzene is unique due to its combination of functional groups. Similar compounds include:
1-Bromo-2-(difluoromethyl)benzene: Lacks the ethylsulfonyl group.
1-Bromo-4-(ethylsulfonyl)benzene: Lacks the difluoromethyl group.
2-Bromo-1-(difluoromethyl)benzene: Different position of the bromine atom.
Eigenschaften
Molekularformel |
C9H9BrF2O2S |
|---|---|
Molekulargewicht |
299.13 g/mol |
IUPAC-Name |
1-bromo-2-(difluoromethyl)-4-ethylsulfonylbenzene |
InChI |
InChI=1S/C9H9BrF2O2S/c1-2-15(13,14)6-3-4-8(10)7(5-6)9(11)12/h3-5,9H,2H2,1H3 |
InChI-Schlüssel |
CHVCNOCIPUXUGX-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=O)(=O)C1=CC(=C(C=C1)Br)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


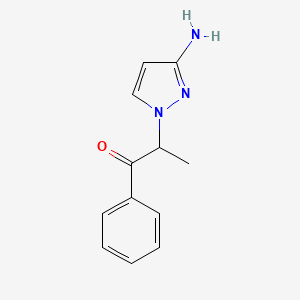
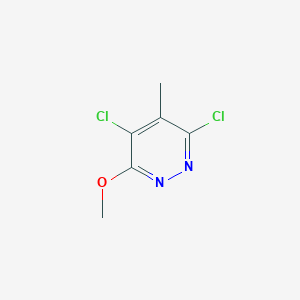
![Cyclopropyl[(3r)-3-({4-[6-Hydroxy-2-(Naphthalen-2-Yl)-1h-Benzimidazol-1-Yl]pyrimidin-2-Yl}amino)piperidin-1-Yl]methanone](/img/structure/B15361533.png)

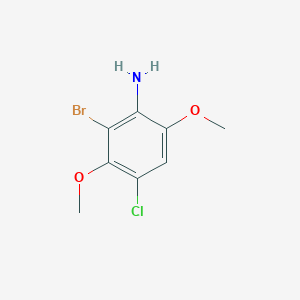
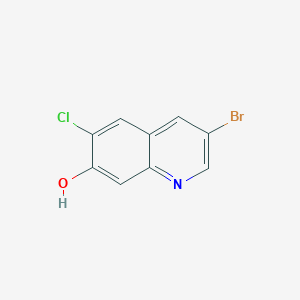
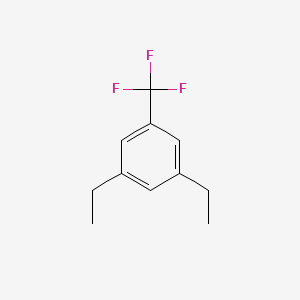

![Ethyl 2-bromo-4H-pyrrolo[3,2-d]thiazole-5-carboxylate](/img/structure/B15361573.png)
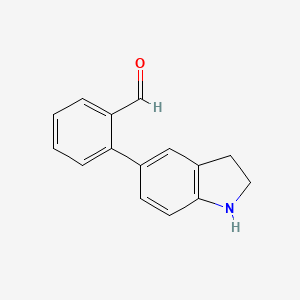
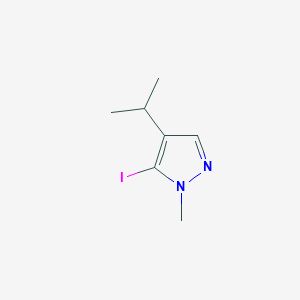
![(2R,3R,4S,5S,6R)-2-[[(1R,4aR,4bR,6'S,6aS,7R,8S,10aR,10bR,12aR)-7-hydroxy-6'-[(2S)-1-hydroxypropan-2-yl]-1,4a,10a,10b-tetramethyl-2'-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyspiro[3,4,4b,5,6,6a,7,9,10,11,12,12a-dodecahydro-2H-chrysene-8,3'-oxane]-1-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B15361604.png)
![Hexasodium;[oxido-[(1R,2S,3S,4R,5S,6R)-2,3,4-trihydroxy-5-[hydroxy(phosphonooxy)phosphoryl]oxy-6-[oxido(phosphonatooxy)phosphoryl]oxycyclohexyl]oxyphosphoryl] phosphate](/img/structure/B15361606.png)
